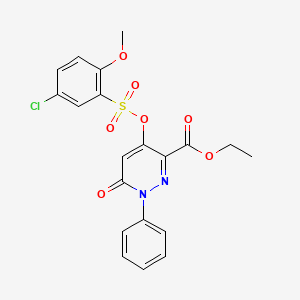

N'-羟基-2-(吡啶-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridine derivatives often involves reactions under specific conditions without the need for a catalyst or solvent, indicating a straightforward and efficient synthesis process. For instance, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was isolated from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C, showcasing a typical method for synthesizing pyridine derivatives (Percino et al., 2006).

Molecular Structure Analysis

The molecular and crystal structure of pyridine derivatives, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, has been determined by single crystal X-ray diffraction. These compounds often crystallize in specific systems, with defined space groups and cell dimensions, illustrating the complex and ordered nature of their molecular structures (Percino et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can lead to various products depending on the conditions. For example, the reaction of α-bromoketones and 2-aminopyridine under different conditions can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, demonstrating the chemodivergent nature of these reactions (Liu et al., 2019).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as their crystal structures and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. The crystal structures of these compounds reveal intricate details about their molecular geometry and intermolecular interactions, which are essential for their physical characteristics (Meva et al., 2017).

Chemical Properties Analysis

The chemical properties of N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide and related compounds, such as their reactivity with various reagents and their potential for forming complexes with metals, are of significant interest. Studies on the complexation of these compounds with metals like cadmium(II) provide insights into their coordination chemistry and potential applications in material science and catalysis (Hakimi et al., 2013).

科学研究应用

Ether Derivatives as Fe(III) Extractants

N-十氧基-1-(吡啶-3-基)乙酰亚胺等化合物被研究用于从含有Cr、V、Ca、Mg、Al、Mn和Si等其他元素的溶液中提取Fe(III)。研究关注了影响提取的各种因素,包括萃取剂的结构和浓度,并提议使用N-十氧基-1-(吡啶-3-基)乙酰亚胺去除铁(III)由于其高效率(Wojciechowska et al., 2019)。

Synthesis and Molecular Structure

2-羟基-[1,2-二(吡啶-2-基)]乙酮被合成并表征,导致形成1,2-二甲氧基-1,2-二(吡啶-2-基)-1,2-乙二醇。该研究展示了该化合物的晶体和分子结构,揭示了其在单斜晶系中的结晶以及对其稳定性和潜在应用的见解(Percino et al., 2006)。

DNA Binding and Cytotoxicity of Cu(II) Complexes

该研究探讨了涉及三牙配体的Cu(II)配合物的DNA结合性质、核酸酶活性和细胞毒性。研究深入探讨了该配合物与小牛胸腺DNA的相互作用,显示出轻微的结构变化和沟槽/表面结合。这些配合物对各种癌细胞系表现出低毒性,使它们值得在生物活性化合物的进一步研究中引起注意(Kumar et al., 2012)。

Synthesis and Application of Cadmium(II) Schiff Base Complexes

该研究将Cd(II)席夫碱配合物引入作为酸性条件下对低碳钢的缓蚀剂。通过电化学和显微分析,这些配合物表现出有前途的性质,为它们在腐蚀工程和材料科学中的应用开辟了途径(Das et al., 2017)。

Synthesis of N’-Hydroxy-N-Alkylpyridinecarboximidamides

该论文报道了一类新型N-取代亚胺衍生物的高效合成,展示了两种不同方法并比较它们的效力。结果突出了这些衍生物在各种应用中的潜力,强调了合成方法在实现最佳结果中的重要性(Aksamitowski et al., 2017)。

Hydroxy-Substituted Pyridine-Like N-Heterocycles in Catalysis

该研究突出了具有羟基取代吡啶样N-杂环配体的生物启发复合物在均相催化中的作用。研究强调了羟基官能团在催化剂活化中的重要性,并探讨了这些复合物对氢经济的潜在贡献(Wang et al., 2013)。

安全和危害

属性

IUPAC Name |

N'-hydroxy-2-pyridin-3-ylethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEONASHSZKLJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)

![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)

![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)

![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)